Amylin (8-37) (mouse, rat)

Description

Overview of Endogenous Amylin Physiological Roles in Rodents

In rodents, endogenous amylin is a key regulator of metabolic processes, working in concert with insulin (B600854) to manage nutrient availability and energy stores. Its effects are multifaceted, influencing everything from pancreatic hormone secretion to feeding behavior and energy expenditure.

Pancreatic Secretion and Glucose Homeostasis

Amylin is a critical partner to insulin in maintaining glucose homeostasis, primarily by controlling the rate of glucose appearance in the circulation. physiology.orgmdpi.com Its secretion from pancreatic β-cells is stimulated by nutrients like glucose and arginine, mirroring the release pattern of insulin. capes.gov.brmdpi.comnih.gov

Key functions in rodent glucose regulation include:

Inhibition of Glucagon (B607659) Secretion: Amylin suppresses the post-meal secretion of glucagon, a hormone that raises blood glucose levels. physiology.orgnih.govoup.comresearchgate.net This action helps to prevent excessive glucose production by the liver after eating.

Delayed Gastric Emptying: The hormone slows the rate at which food moves from the stomach to the intestines. nih.govphysiology.orgnih.gov This delays nutrient absorption and moderates the rise in blood glucose levels following a meal.

Studies in rats have demonstrated that glucose dose-dependently stimulates a biphasic release of both amylin and insulin. nih.gov The use of amylin receptor blockers in rats leads to an increase in glucagon concentration and an exaggerated glucose spike after a glucose challenge, highlighting amylin's physiological role in regulating these processes. nih.gov

Energy Balance and Satiety Regulation

Amylin plays a crucial role in the central regulation of energy balance by acting as a satiation signal. physiology.orgmdpi.comnih.gov This effect contributes to the control of food intake and body weight.

Key findings in rodent models include:

Reduction of Food Intake: Both central and peripheral administration of amylin reliably decreases food intake in rodents. physiology.orgoup.com This is achieved by reducing meal size rather than the number of meals, indicating that amylin enhances the feeling of fullness, or satiation. physiology.orgphysiology.org

Body Weight Regulation: Long-term administration of amylin in rats leads to a reduction in body weight and a specific loss of fat mass. physiology.orgoup.com This effect is not solely due to reduced food intake, as amylin-treated rats lose more fat than pair-fed controls, suggesting an additional impact on energy expenditure. oup.comphysiology.org

Increased Energy Expenditure: Studies have shown that amylin administration can increase metabolic rate in rats. physiology.orgphysiology.org This prevents the typical decrease in energy expenditure that accompanies weight loss, further contributing to its role in managing body weight. physiology.org

The anorexigenic (appetite-suppressing) effects of amylin are mediated through its receptors in the area postrema of the brainstem. physiology.org Blockade of these receptors in rats has been shown to stimulate food intake, supporting the hypothesis that endogenous amylin is essential for normal satiation. physiology.org

| Parameter | Effect of Amylin Administration | Supporting Evidence |

|---|---|---|

| Food Intake | Decreased (reduces meal size) | Amylin administration acutely reduces food intake in rats. physiology.orgphysiology.org |

| Body Weight | Decreased | Long-term amylin infusion reduces body weight gain in rats. physiology.org |

| Body Composition | Specific reduction in fat mass | Amylin-treated rats lose significantly more fat than pair-fed controls. oup.com |

| Energy Expenditure | Increased | Amylin prevents the expected decrease in metabolic rate during weight loss. physiology.org |

Broader Biological Functions in Rodent Physiology

Beyond its primary roles in glucose control and satiety, amylin is involved in other physiological processes in rodents. Its structural similarity to calcitonin gene-related peptide (CGRP) allows it to influence systems such as bone metabolism. researchgate.netphysiology.org

Additional reported functions include:

Bone Metabolism: Amylin is believed to play a role in bone physiology by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. researchgate.net

Cardiovascular Effects: Research suggests amylin may influence vasodilation and the renin-angiotensin system. researchgate.net

Neurotrophic and Neuromodulatory Roles: Amylin is expressed in various regions of the rodent hypothalamus, a key area for energy balance, and can act as a neurotrophic factor. nih.govdiabetesjournals.org It also appears to act as a neuromodulator in the hippocampus. researchgate.net

Amylin (8-37) (Mouse, Rat) as a Defined Research Tool

To dissect the specific actions of endogenous amylin, researchers rely on pharmacological tools like Amylin (8-37) (mouse, rat). This peptide has been instrumental in clarifying the physiological relevance of amylin signaling pathways.

Nature as a Truncated Peptide Analog of Native Amylin

Amylin (8-37) is a fragment of the full-length, 37-amino acid native amylin peptide. physiology.orgmedchemexpress.com Specifically, it is a truncated analog, meaning it consists of a shortened sequence of the original molecule, spanning amino acid residues 8 through 37. cpcscientific.cominnopep.com The sequences for mouse and rat amylin are identical, allowing the same Amylin (8-37) analog to be used in studies involving either species. researchgate.net This peptide is synthesized for research purposes to provide a stable and specific tool for probing the amylin system. novoprolabs.com

Primary Role as an Amylin Receptor Antagonist in Experimental Systems

The principal use of Amylin (8-37) (mouse, rat) in research is as a competitive antagonist of amylin receptors. physiology.orginnopep.commedchemexpress.com An antagonist is a substance that binds to a receptor but does not activate it, thereby blocking the receptor from being activated by its natural ligand (in this case, endogenous amylin).

Key characteristics as a research antagonist:

Mechanism of Action: Amylin (8-37) competes with native amylin to bind to amylin receptors. By occupying the receptor without initiating the downstream signaling cascade, it effectively blocks the physiological effects of endogenous amylin. innopep.com

Specificity: Studies have shown that Amylin (8-37) is selective for amylin receptors over the closely related calcitonin gene-related peptide (CGRP) receptors in certain tissues, making it a valuable tool for distinguishing between the actions of these two peptides. physiology.org

Experimental Applications: In rodent studies, Amylin (8-37) has been used to demonstrate the roles of endogenous amylin. For example, by blocking amylin-induced inhibition of glycogen (B147801) synthesis in isolated rat muscle, it helped confirm amylin's role in muscle glucose metabolism. physiology.orginnopep.com It has also been used to show that blocking amylin signaling can alter lipid metabolism and increase insulin sensitivity in rats. physiology.org While considered a weak antagonist in some contexts, it is effective at revealing the physiological functions of amylin. medchemexpress.comnih.gov

| Experimental Model | Finding with Amylin (8-37) | Conclusion Drawn |

|---|---|---|

| Isolated rat soleus muscle | Blocked amylin-induced inhibition of glycogen synthesis. physiology.orginnopep.com | Confirms amylin's role in modulating muscle glucose metabolism. |

| Conscious rats | Increased whole-body and muscle insulin sensitivity. physiology.org | Supports a role for endogenous amylin in modulating insulin action. |

| Normal and insulin-resistant rats | Altered in-vivo lipid metabolism. physiology.orginnopep.com | Suggests amylin's effects on insulin action may be mediated by changes in lipid metabolism. |

| Streptozotocin-treated rats | Attenuated the release of Atrial Natriuretic Peptide (ANP). novoprolabs.combachem.com | Implicates amylin receptor signaling in the regulation of ANP. |

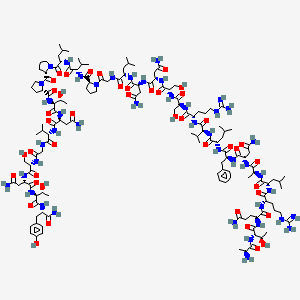

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRMGRGEHRNNC-ANJGTFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N43O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3200.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Amylin Receptor Pharmacology and Signal Transduction in Rodent Models

Amylin Receptor Subtype Composition and Heterodimerization

Amylin receptors are complex structures formed by the association of two distinct proteins. wikipedia.orgresearchgate.net They are classified as heterodimeric G protein-coupled receptors (GPCRs), consisting of a core class B GPCR, the calcitonin receptor (CTR), which pairs with an accessory protein known as a Receptor Activity-Modifying Protein (RAMP). biorxiv.orgnih.gov RAMPs are single-pass transmembrane proteins essential for defining the receptor's pharmacology. oup.comnih.gov

There are three identified RAMPs: RAMP1, RAMP2, and RAMP3. researchgate.netoup.com The specific RAMP that heterodimerizes with the CTR dictates the resulting amylin receptor subtype and its ligand specificity. biorxiv.orgoup.comnih.gov While the CTR can independently traffic to the cell surface and function as a high-affinity receptor for the hormone calcitonin, its co-expression with a RAMP is necessary to generate a high-affinity amylin receptor. oup.comnih.gov This interaction with RAMPs alters the receptor's pharmacological profile, effectively switching its preference toward amylin. portlandpress.com

The combination of the CTR with each of the three RAMPs gives rise to three distinct amylin receptor subtypes, which have been characterized in rodent systems. researchgate.netbiorxiv.orgnih.gov

AMY1 Receptor (AMY1R): This subtype is formed by the complex of the CTR with RAMP1. researchgate.netbiorxiv.orgnih.gov

AMY2 Receptor (AMY2R): This subtype is formed by the complex of the CTR with RAMP2. researchgate.netbiorxiv.orgnih.gov

AMY3 Receptor (AMY3R): This subtype is formed by the complex of the CTR with RAMP3. researchgate.netbiorxiv.orgnih.gov

In rodent models, the functional expression of these receptors has been demonstrated. Co-transfection of the rat CTR (rCTR) with either rat RAMP1 (rRAMP1) or rat RAMP3 (rRAMP3) in host cells successfully creates functional rAMY1 and rAMY3 receptors, respectively. nih.gov The association with RAMPs dramatically increases the potency and binding affinity of amylin for the receptor complex. nih.govoup.com For example, while rat amylin can activate the CTR alone, its potency is enhanced 15- to 100-fold at the AMY1 receptor and 9- to 47-fold at the AMY3 receptor. oup.com This induction of the amylin receptor phenotype is confirmed by radioligand binding studies, which show a significant increase in specific binding of radiolabeled rat amylin to cells co-expressing the rCTR with rRAMP1 or rRAMP3, a phenomenon not observed when the rCTR is expressed alone. nih.gov

Recent research indicates that the stability of these receptor complexes can vary. nih.gov The AMY3R is considered a more stable complex due to stronger interactions in the transmembrane domain between CTR and RAMP3. nih.gov In contrast, the AMY1R and AMY2R complexes are more dynamic, with equilibria that favor the free CTR and RAMP subunits. nih.gov Agonists such as rat amylin and calcitonin gene-related peptide (CGRP) have been shown to promote the association of these subunits into the functional heterodimer for AMY1R and AMY2R. nih.gov

The complexity of the amylin receptor system is further increased by the existence of splice variants of the CTR gene. nih.govnih.gov The two major isoforms of the CTR are typically referred to as CT(a) and CT(b). researchgate.netnih.gov The CT(b) variant is characterized by a 16-amino-acid insert within its first intracellular loop, which is absent in the CT(a) variant. nih.govnih.gov

This structural difference can significantly influence the receptor's signaling capabilities and pharmacological properties. portlandpress.com Consequently, the combination of the three RAMPs with the two primary CTR splice variants gives rise to at least six potential amylin receptor subtypes. portlandpress.comnih.gov Pharmacological studies in rodent systems have often utilized the rat CT(a) isoform to characterize the properties of rAMY1(a) and rAMY3(a) receptors. nih.gov The specific CTR splice variant, the associated RAMP, and the cellular context all contribute to the diverse pharmacological profiles observed for amylin receptors. nih.gov

Ligand Binding Profiles and Specificity of Amylin (8-37) (Mouse, Rat)

The peptide fragment Amylin (8-37) is a C-terminal portion of the full-length amylin peptide that functions as a competitive antagonist at amylin receptors. nih.govnih.gov In studies utilizing rodent receptor systems, rat Amylin (8-37) has been characterized as a weak antagonist. nih.gov

Functional assays measuring cAMP response in cells expressing rat receptors demonstrated that rat Amylin (8-37) exhibited selective, albeit weak, antagonism. nih.gov It was more effective at inhibiting agonist activity at the rAMY1(a) receptor subtype than at the rAMY3(a) receptor. nih.gov The observed differences in the effectiveness of Amylin (8-37) in some rodent studies may be attributable to pharmacological distinctions between rat and human amylin receptor systems. nih.gov Other related peptide fragments, such as salmon calcitonin (8-32) and its analogue AC187, are potent antagonists at all characterized rat amylin receptor subtypes. nih.govtemple.edu In contrast, CGRP (8-37) is a very weak antagonist of amylin receptors and is more selective for the CGRP receptor, making it a useful tool for differentiating the activity of these two related receptor systems. nih.govphysiology.org

Amylin receptors in rodents are targeted by several endogenous peptides from the calcitonin family, each with a distinct profile of affinity and potency. researchgate.netnih.govbegellhouse.com

Endogenous Amylin : As the cognate ligand, rat amylin is a high-affinity agonist and demonstrates the highest potency at both rAMY1(a) and rAMY3(a) receptors. nih.govresearchgate.net

Calcitonin Gene-Related Peptide (CGRP) : In rodent systems, rat α-CGRP is a remarkably potent agonist at amylin receptors. nih.gov It is equipotent to rat amylin at both the rAMY1(a) and rAMY3(a) receptor subtypes. nih.govnih.gov This high potency has led to the hypothesis that the AMY1 receptor may account for some physiological effects previously attributed to a putative "CGRP2" receptor. portlandpress.comnih.gov

Calcitonin (CT) : Rat calcitonin is the most potent agonist for the calcitonin receptor when it is expressed alone, without a RAMP. nih.gov Its activity at the amylin receptor subtypes is considerably lower than that of amylin and CGRP. nih.gov

Table 1: Agonist Potency at Rat Amylin and Calcitonin Receptors

This table summarizes the potency (pEC₅₀) of various endogenous peptides at different rat receptor subtypes expressed in COS-7 cells. Higher values indicate greater potency.

| Agonist | Receptor Subtype | pEC₅₀ |

| Rat Calcitonin | rCT(a) | 9.80 |

| Rat Amylin | rCT(a) | 8.11 |

| Rat α-CGRP | rCT(a) | 7.87 |

| Rat Amylin | rAMY₁(a) (rCT(a) + rRAMP1) | 9.74 |

| Rat α-CGRP | rAMY₁(a) (rCT(a) + rRAMP1) | 9.66 |

| Rat Amylin | rAMY₃(a) (rCT(a) + rRAMP3) | 9.97 |

| Rat α-CGRP | rAMY₃(a) (rCT(a) + rRAMP3) | 9.68 |

| Rat Adrenomedullin | rAMY₃(a) (rCT(a) + rRAMP3) | 8.60 |

Data sourced from Bailey et al., 2012. nih.govnih.gov

Interspecies Variations in Amylin Receptor Affinity (e.g., Rat versus Primate Receptor Characteristics)

The pharmacological profile of amylin receptors exhibits notable variations between species, particularly when comparing rodents and primates. In rats, the distribution of amylin receptors, as identified by 125I-labelled rat amylin, largely overlaps with the receptor distributions for both calcitonin (CT) and calcitonin gene-related peptide (CGRP). nih.gov This suggests a degree of cross-reactivity or similarity in binding profiles among these related peptides in the rat brain. nih.gov

In contrast, studies in monkey brains reveal a different pattern. While amylin receptors in monkeys are also a subset of the binding sites identified by salmon CT, there is significantly less overlap with the distribution of CGRP receptors. nih.gov This finding points to a distinct specificity profile for amylin receptors in primates compared to rats. Specifically, CGRP alpha demonstrates a relatively lower affinity for primate amylin receptors than for those in rats, highlighting a key interspecies difference in ligand recognition. nih.gov

| Species | Amylin Receptor Overlap with CGRP Receptors | Implication for Receptor Specificity |

| Rat | High degree of overlap in distribution. nih.gov | Suggests a broader specificity profile where CGRP and amylin share binding sites. nih.gov |

| Monkey (Primate) | Very little overlap in distribution. nih.gov | Indicates a more distinct receptor profile with lower affinity for CGRP alpha at amylin binding sites. nih.gov |

Intracellular Signaling Pathways Activated by Amylin Receptors

G Protein-Coupled Receptor (GPCR) Mechanisms

Amylin receptors are members of the family B G protein-coupled receptor (GPCR) superfamily. stonybrook.edunih.govnih.gov The functional amylin receptor is not a single protein but a heterodimeric complex. It consists of a core calcitonin receptor (CTR) paired with one of three accessory proteins known as receptor activity-modifying proteins (RAMPs). nih.govbiorxiv.org The specific RAMP subtype (RAMP1, RAMP2, or RAMP3) that associates with the CTR determines the specific amylin receptor subtype (AMY1, AMY2, or AMY3, respectively). biorxiv.org

This association with RAMPs is crucial, as it significantly enhances the affinity and potency of amylin for the CTR, effectively converting a calcitonin receptor into a high-affinity amylin receptor. nih.govbiorxiv.orgnih.gov Upon binding of an agonist like amylin, the receptor complex undergoes a conformational change, which facilitates its coupling to intracellular G proteins. nih.gov This interaction initiates the dissociation of the G protein heterotrimer and triggers downstream signaling cascades. nih.gov This requirement for G protein coupling for high-affinity binding has been demonstrated in mouse thyrotroph cells, where the presence of GTP-γ-S reduced the specific binding of radiolabeled rat amylin. nih.gov

Elevation of Cyclic AMP (cAMP) and Intracellular Calcium Levels

A primary signaling pathway activated by amylin receptors in rodent models is the stimulation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). nih.gov Monomeric amylin binds to the amylin receptor (AmR), initiating a signal cascade that activates adenylyl cyclase, which in turn converts ATP to cAMP. nih.gov

Studies using COS-7 cells transiently transfected with rat amylin receptors have characterized this response. The co-expression of the rat calcitonin receptor (rCT(a)) with either rat RAMP1 or RAMP3 creates functional amylin receptors (rAMY1(a) and rAMY3(a), respectively) that potently stimulate cAMP production in response to rat amylin. nih.gov For instance, rat amylin was found to be the most potent agonist at both rAMY1(a) and rAMY3(a) receptors for stimulating cAMP. nih.gov In addition to cAMP, ligand-induced intracellular calcium signaling has also been identified as a downstream consequence of amylin receptor activation. nih.gov

| Receptor Subtype (Rat) | Agonist | Potency for cAMP Production (pEC50) |

| rAMY1(a) | Rat Amylin | 8.60 |

| rAMY3(a) | Rat Amylin | 8.17 |

| rCT(a) (no RAMP) | Rat Amylin | 7.23 |

Data sourced from experiments in COS-7 cells expressing rat receptors. nih.gov

Activation of Downstream Protein Kinase Pathways (e.g., ERK1/2, Akt, MAPK, cFos)

Following the initial generation of second messengers, amylin receptor activation triggers further downstream signaling through various protein kinase pathways. One of the well-documented pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

In rodent models, peripheral administration of amylin has been shown to induce the phosphorylation of ERK1/2 (pERK) in the area postrema (AP) of the brain, a key site for amylin's effects on food intake. nih.gov This activation of ERK1/2 is a direct and dose-dependent response, with pERK-positive neurons in the AP also expressing the amylin receptor. nih.gov The involvement of this pathway is functionally significant, as pretreatment with an ERK pathway inhibitor (U0126) attenuates amylin's anorectic effect in rats. nih.gov

Furthermore, amylin signaling leads to the activation of the transcription factor c-Fos. nih.gov In mouse models, amylin administration results in a significant increase in c-Fos-labeled cells across numerous brain regions associated with appetite regulation, including the area postrema (AP), nucleus of the solitary tract (NTS), and central amygdala (CEA). nih.gov This indicates that amylin-induced neuronal activation is widespread and mediated through these intracellular signaling cascades. The activation of other kinases, such as Akt, is also recognized as part of the broader signaling network for GPCRs, contributing to cellular responses like inhibiting apoptosis. researchgate.net

| Pathway/Marker | Brain Region (Rodent) | Key Finding |

| ERK1/2 Phosphorylation | Area Postrema (Rat) | Amylin induces a time- and dose-dependent increase in pERK-positive neurons. nih.gov |

| c-Fos Expression | Area Postrema, NTS, CEA (Mouse) | Amylin dosing leads to neuronal activation as measured by an increase in c-Fos labeled cells in 20 distinct brain regions. nih.gov |

Physiological and Metabolic Actions of Amylin 8 37 Mouse, Rat in Rodent Models

Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity

Amylin (8-37) has been shown to modulate several aspects of glucose metabolism, primarily by enhancing insulin action and influencing glycogen (B147801) pathways in muscle tissue.

Modulation of Insulin Action in Rodent Muscle Tissue

In both normal and insulin-resistant rats, Amylin (8-37) enhances whole-body and muscle insulin sensitivity. nih.govphysiology.org This is evidenced by studies where its infusion led to an increased glucose infusion rate during hyperinsulinemic clamps, indicating improved insulin-mediated glucose disposal. physiology.org Furthermore, Amylin (8-37) selectively inhibits insulin-related glucose uptake in muscle tissue. medchemexpress.comxunlan.net In isolated soleus muscle, while having no effect on its own, it effectively blocks the inhibitory actions of amylin on insulin-stimulated glucose uptake. nih.govphysiology.orgbms.kr

Influence on Glycogen Synthesis and Glycogenolysis Pathways

Amylin (8-37) plays a crucial role in regulating glycogen metabolism in muscle. It blocks the amylin-induced inhibition of glycogen synthesis in isolated rat soleus muscle. nih.govphysiology.orgbms.kr Specifically, in the presence of insulin, Amylin (8-37) prevents the reduction in glucose incorporation into glycogen that is typically caused by amylin. researchgate.net This suggests that endogenous amylin may tonically inhibit glycogen synthesis, a process that is reversed by the antagonist. Additionally, Amylin (8-37) has been shown to prevent amylin-stimulated glycogenolysis. nih.gov Amylin itself activates muscle glycogen phosphorylase, leading to the breakdown of glycogen, and this action is blocked by the antagonist. nih.govmdpi.com

Impact on Plasma Insulin Levels and Alleviation of Insulin Resistance in Rodents

A consistent finding across studies is that Amylin (8-37) infusion leads to a significant reduction in basal plasma insulin levels in both normal and insulin-resistant rats. nih.govphysiology.orgnih.gov This reduction in insulin concentration is proportional to the observed increase in insulin sensitivity. physiology.org In models of insulin resistance, such as that induced by human growth hormone (hGH) infusion, Amylin (8-37) can correct the impaired insulin action. nih.govphysiology.org For instance, it has been shown to prevent hGH-induced insulin resistance, normalizing glucose infusion rates and hepatic glucose output during insulin clamps. physiology.org Furthermore, in anesthetized rats, Amylin (8-37) administration resulted in a decrease in blood glucose concentration while significantly increasing plasma insulin concentration following an arginine challenge, suggesting a role in tonally controlling insulin secretion. nih.gov

Modulation of Lipid Metabolism

The effects of Amylin (8-37) extend to the regulation of lipid metabolism, influencing circulating lipid levels and their storage in tissues.

Effects on Plasma Nonesterified Fatty Acids (NEFA) and Glycerol Concentrations

In conscious rats, the infusion of Amylin (8-37) leads to a decrease in plasma concentrations of nonesterified fatty acids (NEFA) and glycerol. nih.govresearchgate.netgrafiati.com This effect is opposite to that of amylin, which elevates these levels, suggesting that Amylin (8-37) blocks a lipolytic-like action of endogenous amylin. nih.govresearchgate.net In both normal and insulin-resistant rats, Amylin (8-37) has been observed to lower plasma NEFA levels. nih.govphysiology.org

Influence on Tissue Triglyceride Content (e.g., Hepatic and Muscular)

Amylin (8-37) has demonstrated a significant impact on triglyceride storage in both liver and muscle tissues in rats. Infusion of the antagonist has been shown to reduce muscle triglyceride content. nih.govphysiology.orgiomcworld.com This reduction in muscle triglycerides was also observed in saline-treated rats. physiology.org Conversely, studies have reported that Amylin (8-37) infusion can lead to an increase in liver triglyceride content. physiology.org These findings suggest that by antagonizing amylin, Amylin (8-37) shifts lipid partitioning, favoring storage in the liver while reducing it in the muscle.

Data Tables

Table 1: Effect of Amylin (8-37) on Plasma Metabolites in Rats

| Parameter | Treatment Group | Change from Control | Reference |

| Plasma Insulin | Normal Rats | Decreased | nih.govphysiology.orgnih.gov |

| Plasma Insulin | Insulin-Resistant Rats | Decreased | nih.govphysiology.org |

| Plasma NEFA | Normal Rats | Lowered | nih.govnih.gov |

| Plasma NEFA | Insulin-Resistant Rats | Lowered | physiology.org |

| Plasma Glycerol | Normal Rats | Lowered | nih.gov |

| Plasma Triglycerides | Normal Rats | Increased (basal) | nih.govphysiology.org |

| Plasma Triglycerides | Insulin-Resistant Rats | Increased (basal) | physiology.org |

Table 2: Effect of Amylin (8-37) on Tissue Metabolism in Rats

| Tissue | Parameter | Change from Control | Reference |

| Muscle | Insulin Sensitivity | Enhanced | nih.govphysiology.org |

| Muscle | Glycogen Synthesis (Insulin-stimulated) | Blocks Amylin-induced Inhibition | nih.govphysiology.orgbms.kr |

| Muscle | Triglyceride Content | Reduced | nih.govphysiology.orgiomcworld.com |

| Liver | Insulin Resistance (hGH-induced) | Corrected | nih.govphysiology.org |

| Liver | Triglyceride Content | Increased | physiology.org |

Interaction with Glucagon (B607659) Secretion Mechanisms

Amylin (8-37), a truncated form of the pancreatic hormone amylin, acts as a competitive antagonist at amylin receptors. physiology.orgphysiology.orgresearchgate.net In rodent models, this antagonism has been instrumental in elucidating the physiological role of endogenous amylin in regulating glucagon secretion. nih.gov Studies have shown that amylin normally suppresses nutrient-stimulated glucagon secretion, an effect that is crucial for maintaining glucose homeostasis. oup.com The blockade of amylin receptors by Amylin (8-37) or other antagonists like AC187 leads to an increase in glucagon concentration, highlighting the tonic inhibitory effect of endogenous amylin on glucagon release. nih.govuzh.ch

The mechanism by which amylin, and consequently its antagonist Amylin (8-37), influences glucagon secretion appears to be extrinsic to the pancreas. Research using isolated perfused rat pancreas and isolated rat islets has demonstrated that amylin does not directly inhibit arginine-stimulated glucagon secretion in these preparations. physiology.orgresearchgate.net This suggests that the glucagonostatic effect of amylin is not a direct paracrine action within the islets. researchgate.net Instead, evidence points towards a centrally mediated mechanism. researchgate.netfrontiersin.org Amylin is thought to act on receptors in the hindbrain, specifically the area postrema, which in turn modulates autonomic nervous system outflow to the pancreas. uzh.chnih.gov

In anesthetized rats, while amylin was shown to inhibit arginine-induced glucagon secretion, it did not affect glucagon release stimulated by hypoglycemia. researchgate.net This indicates a selective action of amylin on specific glucagon secretagogues. The use of Amylin (8-37) in such in vivo studies has been critical in confirming the antagonistic action and in studying the pathways involved in amylin's regulation of glucagon. physiology.org For instance, in isolated rat pancreatic islets, Amylin (8-37) was found to dose-dependently increase arginine-stimulated glucagon secretion, further supporting the concept of a tonic inhibitory role for endogenous amylin that is unmasked by the antagonist. physiology.org

| Experimental Model | Key Finding | Implication |

|---|---|---|

| Anesthetized Rats (Euglycemic, Hyperinsulinemic Clamp) | Amylin receptor blockade with AC187 increased glucagon concentrations. nih.gov | Endogenous amylin exerts a tonic inhibitory effect on glucagon secretion. nih.gov |

| Isolated Perfused Rat Pancreas | Amylin had no effect on arginine-stimulated glucagon secretion. researchgate.net | Amylin's inhibitory effect on glucagon is not a direct pancreatic action. researchgate.net |

| Isolated Rat Islets | Amylin (8-37) dose-dependently increased arginine-stimulated glucagon secretion. physiology.org | Confirms the antagonistic action of Amylin (8-37) and the inhibitory role of endogenous amylin at the islet level under stimulated conditions. physiology.org |

| Anesthetized Rats | Amylin inhibited arginine-induced but not hypoglycemia-induced glucagon secretion. researchgate.net | Amylin's glucagonostatic effect is selective and likely centrally mediated. researchgate.net |

Renal Function Modulation in Rodent Contexts

The role of amylin and its antagonist, Amylin (8-37), in the modulation of renal function in rodents has been an area of significant investigation. High-affinity binding sites for amylin have been identified in the renal cortex of rats. ahajournals.orgphysiology.org These receptors are distinct from those for calcitonin and calcitonin gene-related peptide (CGRP). ahajournals.org The presence of these receptors suggests a direct physiological role for amylin in the kidney.

Studies in spontaneously hypertensive rats (SHR) have revealed an increased density of amylin binding sites in the kidney even before the onset of hypertension, with a further increase as blood pressure rises. ahajournals.orgnih.gov This correlation between amylin binding site density and systolic blood pressure in both genetic and surgically induced models of hypertension in rats suggests a potential role for the amylin system in the development and maintenance of hypertension. ahajournals.orgnih.gov Amylin has been shown to act as a growth factor for proximal tubule epithelial cells and to influence sodium and water reabsorption. uzh.chahajournals.org

In anesthetized rats, amylin infusion has been demonstrated to induce diuresis and natriuresis. uzh.ch Furthermore, Amylin (8-37) has been utilized in studies to explore the specific effects of amylin receptor blockade on renal hemodynamics and tubular function. For example, the truncated peptide CGRP-(8-37), which also acts as an amylin antagonist, was found to inhibit CGRP-induced vasodilation in the rat kidney, indicating the complexity of receptor cross-reactivity in this tissue. physiology.org However, Amylin (8-37) is considered more selective for amylin receptors. physiology.org The effect of Amylin (8-37) on the release of atrial natriuretic peptide (ANP) was found to be attenuated in streptozotocin-treated diabetic rats, suggesting an interaction between the amylin system and other hormonal regulators of renal function in pathological states. bachem.com

| Rodent Model | Key Research Finding | Physiological Implication |

|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Increased density of renal amylin binding sites before and during the development of hypertension. ahajournals.orgnih.gov | Suggests a role for the amylin system in the pathogenesis of hypertension. ahajournals.org |

| Rat Model of Renal Ablation and Hypertension | A positive correlation was found between systolic blood pressure and the density of amylin binding in the renal cortex. ahajournals.org | Supports the link between renal amylin receptor activity and blood pressure regulation. ahajournals.org |

| Anesthetized Rats | Amylin infusion promoted diuresis and natriuresis. uzh.ch | Indicates a role for amylin in regulating water and sodium balance. uzh.ch |

| Streptozotocin-treated Diabetic Rats | The effect of Amylin (8-37) on atrial natriuretic peptide (ANP) release was attenuated. bachem.com | Suggests altered amylin system function in diabetic conditions affecting renal hormonal regulation. bachem.com |

Neurobiological Research on Amylin 8 37 Mouse, Rat in the Central Nervous System

Localization and Distribution of Amylin and Amylin Receptors in Rodent Brain

Amylin, a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a significant role in energy homeostasis through its actions within the central nervous system. mdpi.comoup.com The distribution of amylin and its receptors—composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)—has been extensively mapped in the rodent brain, revealing a network of nuclei that mediate its physiological effects. uzh.chnih.gov

Area Postrema and Hindbrain Nuclei Involvement

The area postrema (AP), a sensory circumventricular organ in the hindbrain, is a primary site of action for circulating amylin. frontiersin.orgnih.govnih.gov The AP and the adjacent nucleus of the solitary tract (NTS) in rats show high densities of amylin binding sites. nih.gov These regions lack a complete blood-brain barrier, allowing them to respond to peripheral signals like amylin. nih.gov Neurons in the AP express functional amylin receptors, and stimulation by amylin activates these neurons, which then project to the NTS and the lateral parabrachial nucleus (LPBN). frontiersin.orguzh.chfrontiersin.org This activation is crucial for mediating amylin's anorectic effects. oup.com In fact, direct injection of an amylin receptor antagonist into the AP/NTS of rats increases food intake, demonstrating the physiological relevance of endogenous amylin signaling in this area. uzh.ch Furthermore, amylin has been shown to have neurotrophic effects in this region, promoting neurogenesis and the formation of neuronal projections from the AP in rodents. uzh.chnih.gov

Hypothalamic and Mesolimbic System Interactions

Amylin binding sites and protein expression are found throughout the hypothalamus and mesolimbic systems of rodents. mdpi.comnih.gov In the rat hypothalamus, high to moderate levels of amylin binding are present in several nuclei, including the medial preoptic, dorsomedial, and ventromedial hypothalamic nuclei (VMN). nih.gov Amylin protein and its transcripts are also expressed in various hypothalamic areas in mice, such as the arcuate nucleus (ARC), VMN, and lateral hypothalamic area (LHA). uzh.ch

Functionally, amylin interacts with other key metabolic hormones in these regions. For instance, amylin enhances leptin-induced signaling in the VMN and ARC, contributing to a synergistic reduction in food intake. uzh.chnih.gov The mesolimbic system, particularly the nucleus accumbens (NAc) and the ventral tegmental area (VTA), also shows significant amylin receptor expression and binding. nih.govuzh.ch These areas are critical for reward processing and motivated behaviors. Amylin signaling in the NAc shell has been shown to reduce eating in rats. frontiersin.orgnih.gov This indicates that amylin's influence extends beyond simple satiety to modulate the rewarding aspects of food.

| Brain Region | Binding Level in Rats | Associated Function |

|---|---|---|

| Area Postrema (AP) | High | Satiety, Nausea, Glucose Homeostasis |

| Nucleus of the Solitary Tract (NTS) | High | Integration of Visceral Sensory Information |

| Hypothalamus (various nuclei) | High to Moderate | Energy Balance, Appetite Regulation |

| Nucleus Accumbens (NAc) | High to Moderate | Reward, Motivation, Food Intake |

| Ventral Tegmental Area (VTA) | Moderate | Reward, Dopamine (B1211576) Signaling, Motivated Behavior |

Hippocampal Involvement and Regional Specificity of Amylin (8-37) Effects

The hippocampus, a brain region crucial for learning and memory, also contains amylin receptors and is responsive to amylin signaling. mdpi.comuzh.ch Recent research using the amylin receptor antagonist, Amylin (8-37), has uncovered a region-specific modulation of neuronal activity within the mouse hippocampus. nih.govresearchgate.netnih.gov

Specifically, non-amyloidogenic rodent islet amyloid polypeptide (IAPP or amylin) was found to selectively enhance GABA-A receptor-mediated inhibitory postsynaptic currents in the granule cells of the ventral hippocampus, but not in the dorsal hippocampus. nih.govresearchgate.netbohrium.com This enhancement was completely blocked by the co-application of Amylin (8-37), confirming the effect is mediated through amylin receptors. nih.govresearchgate.netnih.gov This regional specificity suggests that amylin may have distinct neuromodulatory roles in different hippocampal subregions, potentially reflecting the differential expression and distribution of amylin receptor subtypes (AMY1, AMY2, and AMY3). nih.gov These findings point to a nuanced role for amylin in modulating hippocampal inhibitory signaling, which could have implications for cognitive processes. nih.govnih.gov

Role in Ventral Tegmental Area (VTA) and Dopaminergic Neuron Studies

The VTA is a key node in the brain's reward circuitry, and amylin signaling within this area plays a critical role in regulating food intake and motivation. nih.goveneuro.org The calcitonin receptor, the core component of the amylin receptor, is expressed on VTA dopamine neurons in rats. uzh.chnih.gov Activation of these receptors has been shown to modulate the activity of the mesolimbic dopamine system. nih.gov

Studies in rats have demonstrated that amylin administration into the VTA reduces food-evoked dopamine release in downstream targets like the medial prefrontal cortex (mPFC) and the nucleus accumbens. uzh.cheneuro.orgnih.gov This effect is mediated by amylin directly activating local GABAergic interneurons in the VTA, which in turn inhibit the projecting dopaminergic neurons. uzh.chnih.gov This mechanism underlies amylin's ability to suppress the intake of palatable foods and reduce impulsive food-directed behavior. nih.govnih.gov The VTA is also a site where amylin and leptin interact cooperatively to enhance the suppression of food intake. physiology.orgdoi.org

Regulation of Food Intake and Energy Balance

Utility of Amylin (8-37) (Mouse, Rat) as a Probe for Endogenous Amylin's Anorectic Effects

The amylin receptor antagonist, Amylin (8-37) (mouse, rat), has been an invaluable tool for elucidating the physiological role of endogenous amylin in the regulation of food intake and energy balance. nih.gov By blocking the action of naturally circulating amylin, researchers can observe the resulting behavioral and metabolic changes.

Studies in rats have shown that central administration of amylin antagonists, such as AC187 (a potent Amylin (8-37) analogue), leads to an increase in food intake and body adiposity. researchgate.net Acute central infusion of AC187 in rats significantly increased food intake over a 4-hour period. researchgate.net Furthermore, chronic central infusion of an amylin antagonist over 14 days resulted in significantly greater food consumption and a ~30% increase in body fat compared to control animals. researchgate.net Similarly, systemic infusion of an amylin antagonist in non-food-deprived rats dose-dependently stimulated food intake by increasing both meal size and meal frequency. nih.gov These findings strongly support the hypothesis that endogenous amylin acts as a physiological satiety signal, contributing to the termination of meals and the regulation of long-term energy stores. researchgate.netnih.gov The ability of Amylin (8-37) and its analogues to block the anorectic effects of not only amylin but also other satiety signals like cholecystokinin (B1591339) (CCK) and bombesin (B8815690) in rodents further highlights the central role of amylin signaling in the integrated control of feeding. nih.gov

| Antagonist | Administration Route | Key Finding | Reference |

|---|---|---|---|

| AC187 | Intracerebroventricular (acute) | Significantly increased 4-hour food intake. | researchgate.net |

| AC187 | Intracerebroventricular (chronic, 14 days) | Increased total food intake and body fat by ~30%. | researchgate.net |

| AC187 | Intravenous (acute) | Dose-dependently increased meal size and frequency. | nih.gov |

| Amylin (8-37) | (Used in vitro) | Blocked rIAPP-induced enhancement of sIPSCs in ventral hippocampus. | nih.gov |

Central versus Peripheral Mediation of Amylin Action

Amylin, a pancreatic hormone, exerts its influence through both central and peripheral pathways, but its most significant physiological effects on metabolic control are mediated by direct action on the brain. nih.gov The central nervous system (CNS) is a primary site for amylin's regulatory functions, particularly concerning energy balance and metabolism. nih.gov

Evidence strongly indicates that amylin's effects are not solely confined to the periphery but involve significant CNS engagement. The peptide can cross the blood-brain barrier, allowing it to interact with various brain regions. researchgate.net The area postrema (AP) in the caudal hindbrain, a region which lacks a functional blood-brain barrier, is considered a crucial gateway for peripherally circulating amylin to influence the CNS. nih.govresearchgate.net From the AP, neuronal signals are relayed to other brain sites, including the nucleus of the solitary tract (NTS) and the lateral parabrachial nucleus (LPB), which in turn project to forebrain structures like the hypothalamus. researchgate.netuzh.ch

Studies in mice have shown that both intraperitoneal (peripheral) and intracerebroventricular (central) administration of amylin can decrease food intake and body weight. nih.govoup.com The ability of peripherally administered amylin to modulate neuronal activity in the brain, evidenced by c-Fos immunoreactivity, supports the concept that it acts as a signal within the CNS. nih.gov This central action is critical for regulating sympathetic nerve outflow to tissues involved in energy balance, such as brown adipose tissue (BAT). nih.gov The antagonist Amylin (8-37) has been used in research to block these effects, confirming that the observed outcomes are mediated specifically through amylin receptors. nih.govphysiology.org

Interactions with Other Neuropeptides and Hormones (e.g., Leptin, Steroid Hormones)

The neurobiological actions of amylin are often modulated by or synergistic with other signaling molecules, including the adiposity hormone leptin and various steroid hormones. Amylin (8-37) is a critical tool in these studies to confirm the specificity of amylin receptor-mediated interactions.

Interaction with Leptin: A significant body of research has explored the synergistic relationship between amylin and leptin in regulating energy homeostasis. doi.orgnih.gov While their primary sites of action differ—amylin in the area postrema and leptin mainly in the hypothalamus—they can influence each other's signaling pathways. researchgate.net Combined administration of amylin and leptin in rodents results in greater reductions in food intake and body weight than either hormone alone. doi.orgnih.gov Amylin appears to enhance central leptin sensitivity and signaling, particularly in the ventromedial hypothalamus (VMH). doi.org Studies in rodent models with deficient leptin receptors (LepR), such as the db/db mouse and the Zucker diabetic fatty (ZDF) rat, show that functional leptin signaling is required for the full anorexic effect of amylin. nih.gov In db/db mice, amylin-induced satiation and neuronal activation (Fos) in the area postrema were reduced. nih.gov

Interaction with Steroid Hormones: Steroid hormones also interact with the amylin system. mdpi.com In ovariectomized rats, amylin was found to prevent the expected body weight gain, suggesting an interaction with female sex hormones like estradiol (B170435). doi.org Research in rat brain and mouse neuroblastoma cells has shown that glucocorticoids (like dexamethasone) and progesterone (B1679170) can influence the expression of amylin protein. mdpi.com For instance, dexamethasone (B1670325) treatment has been shown to increase amylin levels in rat islets. mdpi.com These findings indicate that the physiological status related to steroid hormones can modulate the expression and potentially the action of amylin in the central nervous system. mdpi.com

| Interacting Hormone | Primary Site of Interaction | Observed Effect in Rodent Models | Reference |

|---|---|---|---|

| Leptin | Hypothalamus (VMH, ARC), Area Postrema | Synergistic reduction of food intake and body weight; Amylin enhances leptin signaling. | doi.orgnih.gov |

| Estradiol | Unclear (Potentially Brainstem or Hypothalamus) | Lack of estradiol appears to enhance amylin's effect on reducing food intake in ovariectomized rats. | doi.org |

| Dexamethasone (Glucocorticoid) | Rat Brain, Mouse Neuroblastoma Cells | Influences the expression of amylin protein. | mdpi.com |

| Progesterone | Rat Brain, Mouse Neuroblastoma Cells | Influences the expression of amylin protein. | mdpi.com |

Neuromodulatory Effects and Synaptic Transmission

Amylin and its related peptides act as neuromodulators in the CNS, influencing synaptic transmission and neuronal excitability. The antagonist Amylin (8-37) is instrumental in demonstrating that these effects are mediated by specific amylin receptors.

Modulation of GABAergic Inhibition in the Hippocampal Dentate Gyrus

Recent research has uncovered a role for rodent amylin (islet amyloid polypeptide, IAPP) in modulating inhibitory neurotransmission in the hippocampus. nih.govnih.gov Specifically, studies using whole-cell patch-clamp recordings in mouse hippocampal slices have shown that rodent IAPP selectively enhances GABA-A receptor-mediated inhibitory currents in the ventral, but not the dorsal, dentate gyrus (DG) granule cells. researchgate.netnih.govresearchgate.net This enhancement was observed for both spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs). nih.govresearchgate.net

Crucially, this effect was confirmed to be mediated by amylin receptors, as the application of the amylin receptor antagonist, Amylin (8-37), completely abolished the enhancement of sIPSCs caused by rodent IAPP. nih.govnih.govbohrium.com These findings suggest that amylin acts as a region-specific neuromodulator within the hippocampus, strengthening inhibitory signaling in the ventral DG, a subregion implicated in mood and anxiety. nih.govresearchgate.net

| Brain Region | Measured Current | Effect of Rodent IAPP (Amylin) | Effect with Amylin (8-37) Antagonist | Reference |

|---|---|---|---|---|

| Ventral Hippocampal Dentate Gyrus | sIPSCs & mIPSCs | Enhanced / Potentiated | Effect abolished | nih.govnih.govresearchgate.net |

| Dorsal Hippocampal Dentate Gyrus | sIPSCs & mIPSCs | No change | Not applicable | nih.govnih.govresearchgate.net |

Investigating Amylin (8-37) (Mouse, Rat) in Studies of Neuronal Activity

Amylin (8-37) is frequently used as a pharmacological tool to verify that the neuronal activation observed in response to amylin or its agonists is specifically mediated through amylin receptors. Neuronal activity is often measured by the expression of immediate-early genes like c-Fos, which serves as a marker for recent neuronal activation.

In mice, peripheral (intraperitoneal) administration of amylin leads to a significant increase in c-Fos immunoreactivity in key brainstem and hypothalamic nuclei involved in metabolic control, such as the area postrema (AP) and the nucleus of the solitary tract (NTS). nih.govoup.com Similarly, central (intracerebroventricular) administration of amylin also induces a dose-related increase in neuronal activation in these areas. nih.gov

Studies investigating the interaction between amylin and leptin have used c-Fos expression in the AP to gauge the level of neuronal activation in response to amylin. nih.gov In leptin-receptor deficient db/db mice, the amylin-induced c-Fos response in the AP was significantly reduced compared to wild-type mice, demonstrating a breakdown in the normal activation pathway. nih.gov Furthermore, research in knockout mice has shown that amylin-induced c-Fos activity in the dentate gyrus is significantly decreased in animals lacking amylin receptor components (RAMP1/3), directly linking receptor presence to neuronal activation. nih.gov The use of antagonists like Amylin (8-37) in such studies is pivotal for confirming that the observed c-Fos expression is a direct result of amylin receptor stimulation. jneurosci.org

| Brain Region | Stimulus | Observed Effect on Neuronal Activity (c-Fos) | Role of Amylin (8-37) | Reference |

|---|---|---|---|---|

| Area Postrema (AP), NTS, Hypothalamus | Peripheral or Central Amylin | Increased c-Fos expression | Used to block the effect, confirming receptor specificity. | nih.govoup.comnih.gov |

| Area Postrema (AP) | Amylin in LepR-deficient mice | Reduced c-Fos expression | Demonstrates dependence of amylin-induced activation on other signaling pathways. | nih.gov |

| Dentate Gyrus | Amylin in RAMP1/3 knockout mice | Decreased c-Fos expression | Highlights the necessity of specific receptor components for neuronal activation. | nih.gov |

Role of Amylin 8 37 Mouse, Rat in Pancreatic Islet Function Studies

Investigation of Paracrine Effects within Isolated Islets

Studies utilizing isolated rat pancreatic islets have demonstrated that endogenous islet amyloid polypeptide (IAPP), or amylin, exerts tonic inhibitory effects on hormone secretion through paracrine signaling. physiology.orgphysiology.org The application of the amylin antagonist Amylin (8-37) has been instrumental in revealing these intra-islet interactions.

When Amylin (8-37) is introduced to perifused rat pancreatic islets, it competitively displaces endogenous amylin from its receptors on islet cells. physiology.org This blockade of amylin signaling leads to an increase in stimulated insulin (B600854) secretion, indicating that endogenous amylin normally acts to suppress insulin release from neighboring beta-cells. physiology.orgnih.gov This finding highlights a negative feedback loop within the islet, where amylin, co-secreted with insulin, helps to modulate its own release and that of other islet hormones. physiology.orgmdpi.com

Furthermore, research has shown that the paracrine effects of amylin are additive to those of somatostatin (B550006), another inhibitory peptide produced within the islets. physiology.orgphysiology.org When the actions of both amylin and somatostatin are blocked simultaneously, the potentiation of arginine-stimulated insulin and glucagon (B607659) secretion is greater than when either is blocked alone. physiology.orgphysiology.org This suggests that both peptides are part of a complex local regulatory network that fine-tunes hormone output from the islet. physiology.org

Influence on Beta-cell, Alpha-cell, and Delta-cell Secretion Dynamics

The application of Amylin (8-37) in studies with isolated rat islets has provided significant insights into how endogenous amylin modulates the secretory activity of the different endocrine cell types within the islet of Langerhans.

Beta-cells: The primary and most consistently observed effect of Amylin (8-37) is the enhancement of stimulated insulin secretion. physiology.orgphysiology.orgnih.gov In the presence of secretagogues like arginine or high glucose, the addition of Amylin (8-37) leads to a dose-dependent increase in insulin release. physiology.orgphysiology.org This supports the concept that endogenous amylin tonally inhibits insulin secretion from beta-cells. physiology.org However, under basal (unstimulated) conditions, Amylin (8-37) does not appear to affect insulin secretion, suggesting that the inhibitory tone of amylin is most prominent during periods of active secretion. physiology.orgphysiology.org

Alpha-cells: Similar to its effect on beta-cells, blocking endogenous amylin with Amylin (8-37) also results in an increase in arginine-stimulated glucagon secretion from alpha-cells. physiology.orgphysiology.org This indicates that amylin normally exerts an inhibitory influence on alpha-cells as well. Basal glucagon secretion, however, remains unaffected by amylin blockade. physiology.orgphysiology.org

Delta-cells: The influence of amylin on somatostatin-secreting delta-cells has also been investigated. Studies using an IAPP antiserum, which similarly blocks endogenous amylin action, have shown a potentiation of arginine-stimulated somatostatin secretion. physiology.orgphysiology.org This suggests that endogenous amylin also tonally inhibits delta-cell secretion. physiology.orgphysiology.org

| Cell Type | Effect of Amylin (8-37) on Stimulated Secretion | Effect of Amylin (8-37) on Basal Secretion | Inferred Role of Endogenous Amylin |

|---|---|---|---|

| Beta-cell (Insulin) | Increased | No significant effect | Tonic inhibition |

| Alpha-cell (Glucagon) | Increased | No significant effect | Tonic inhibition |

| Delta-cell (Somatostatin) | Increased (based on antiserum studies) | Not reported | Tonic inhibition |

Modulation of Glucose-Stimulated Insulin Secretion Pathways

Amylin (8-37) has been a key pharmacological tool in delineating the pathways through which endogenous amylin modulates glucose-stimulated insulin secretion (GSIS). Research on isolated rat islets has consistently shown that blocking amylin receptors with Amylin (8-37) enhances insulin secretion in the presence of high glucose concentrations. physiology.orgphysiology.org

In perifused rat islet studies, Amylin (8-37) at a concentration of 4 x 10⁻⁵ M was found to increase insulin secretion by 48% in the absence of exogenously added amylin. nih.gov This demonstrates that the antagonist effectively counters the inhibitory action of endogenously secreted amylin during GSIS. nih.gov The mechanism appears to be linked to the electrical activity and stimulus-secretion coupling within the beta-cell. It has been reported that amylin can cause membrane hyperpolarization and increase net outward current in beta-cells, effects that would lead to reduced insulin secretion. researchgate.net By blocking the amylin receptor, Amylin (8-37) likely prevents these inhibitory electrical events, thereby allowing for a more robust secretory response to glucose.

The inhibitory effect of amylin on GSIS is further highlighted by studies where exogenous amylin is added to islets. High concentrations of IAPP significantly reduce insulin release stimulated by glucose and carbachol. nih.gov The addition of Amylin (8-37) can antagonize this effect, restoring insulin secretion to near-normal levels. nih.gov

| Experimental Condition (Isolated Rat Islets) | Key Finding | Reference |

|---|---|---|

| Addition of Amylin (8-37) to glucose-stimulated islets | Increased insulin secretion by 48% | nih.gov |

| Addition of IAPP antiserum or Amylin (8-37) to glucose (16.7 mM)-stimulated islets | Enhanced insulin secretion | physiology.orgphysiology.org |

| Co-administration of Amylin (8-37) with exogenous IAPP | Antagonized the IAPP-induced reduction in insulin release | nih.gov |

In Vitro and Ex Vivo Methodologies Utilizing Amylin 8 37 Mouse, Rat

Mammalian Cell Line Models for Receptor and Signaling Research

Cultured mammalian cells provide a simplified and controlled environment to study the molecular mechanisms of amylin action.

COS-7 (monkey kidney fibroblast-like) and HEK293 (human embryonic kidney) cells are workhorses in receptor pharmacology due to their low endogenous expression of many receptors, making them ideal for transient transfection studies. Researchers introduce the genetic code for amylin receptors—specifically, the calcitonin receptor (CTR) co-expressed with receptor activity-modifying proteins (RAMPs)—into these cells to create specific amylin receptor subtypes (AMY1, AMY2, AMY3). nih.govbiorxiv.org

In these transfected cell systems, Amylin (8-37) is used to determine the binding affinities and antagonist properties at these specific receptor complexes. For instance, studies in transfected COS-7 cells have shown that rat Amylin (8-37) acts as a weak antagonist at rat AMY1(a) and AMY3(a) receptors. nih.gov It is more effective at the AMY1(a) subtype than the AMY3(a) subtype. nih.gov These experiments often involve measuring the inhibition of amylin-induced cyclic AMP (cAMP) production, a key second messenger in the signaling cascade. nih.gov The use of Amylin (8-37) helps to pharmacologically characterize and differentiate the receptor subtypes, which is crucial for developing targeted therapeutics. nih.govnih.gov

Table 1: Antagonist Activity of Rat Amylin (8-37) in Transfected COS-7 Cells

| Receptor Subtype | Agonist | Antagonist | Measured Effect | Reference |

|---|---|---|---|---|

| rAMY1(a) | rat Amylin | rat Amylin (8-37) | Weak antagonism of cAMP production | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In RIN-m5F cells, amylin has been shown to reduce insulin (B600854) secretion stimulated by agents like isoproterenol (B85558) and forskolin. nih.gov This inhibitory effect is linked to a reduction in cAMP levels. nih.gov While direct studies using Amylin (8-37) in these specific experiments are not detailed, its role as an antagonist implies it would counteract these effects. In other studies with INS-1E cells, the focus has been on the cytotoxicity of human amylin aggregation, a process that rodent amylin does not undergo. mdpi.comacs.org However, these cell lines remain a important model for investigating the signaling pathways, such as those involving p-ERK, that are modulated by amylin. jpp.krakow.pl

Amylin receptors are also present in the central nervous system, where they are involved in the regulation of appetite and other neurological processes. Mouse neuroblastoma Neuro-2a (N2a) cells are used to explore the neuronal effects of amylin. nih.govnih.gov Studies have confirmed the expression of amylin protein in the cytoplasm of N2a cells. nih.govnih.gov Research has shown that human amylin can induce cytotoxicity in Neuro-2a cells, and this effect can be neutralized by certain compounds. acs.org While direct application of Amylin (8-37) in these specific cytotoxicity studies is not highlighted, its use in blocking amylin's physiological actions in the brain is a key area of in vivo research. researchgate.net The expression of amylin in these cells can be influenced by steroid hormones, suggesting a complex regulatory network. nih.govnih.gov

Isolated Organ and Tissue Preparations

Studying amylin's effects on isolated organs and tissues provides a more integrated physiological context than cell culture models.

Isolated pancreatic islets from rats are used to study the paracrine effects of endogenous amylin on hormone secretion. In this preparation, Amylin (8-37) has been shown to increase insulin secretion that is stimulated by glucose and other secretagogues like arginine. physiology.orgphysiology.org This finding supports the hypothesis that endogenous amylin acts as a local inhibitor of insulin secretion. physiology.orgphysiology.org The antagonist effectively blocks this tonic inhibition, leading to enhanced hormone release. physiology.orgphysiology.org

Isolated muscle strips, particularly from the soleus muscle of rats, are a classic model for studying glucose metabolism. physiology.orgnih.gov Amylin is known to inhibit insulin-stimulated glucose uptake and glycogen (B147801) synthesis in this tissue. physiology.orgnih.gov Studies have demonstrated that rat Amylin (8-37) can block this amylin-induced inhibition of glycogen synthesis. physiology.orgnih.govresearchgate.net Interestingly, in the absence of exogenous amylin, Amylin (8-37) has no effect on its own, confirming its role as a specific antagonist that acts by competing with amylin at its receptor. physiology.orgnih.gov

Table 2: Effect of Rat Amylin (8-37) on Isolated Rodent Tissues

| Tissue Preparation | Stimulus | Effect of Amylin | Effect of Amylin (8-37) | Reference |

|---|---|---|---|---|

| Perfused Pancreatic Islets | Arginine | - | Increased insulin and glucagon (B607659) secretion | physiology.orgphysiology.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The cardiovascular system is another target for amylin action. Isolated, perfused rat hearts (Langendorff preparation) are used to investigate the direct effects of amylin and its antagonists on cardiac function and coronary circulation. akjournals.comdntb.gov.ua Some studies have reported that Amylin (8-37) on its own can induce tachycardia in isolated rat hearts. imrpress.com This suggests that it may have some partial agonist activity or that it is antagonizing the effects of an endogenous cardio-depressant peptide. In studies investigating ischemia-reperfusion injury in isolated mouse hearts, the related antagonist CGRP(8-37) was used to probe the role of the CGRP receptor, which is closely related to the amylin receptor. ahajournals.org

Biochemical and Biophysical Techniques Employed

Radioligand Receptor Binding Assays and Competition Studies

Radioligand receptor binding assays are crucial for characterizing the interaction of Amylin (8-37) with its receptors. These studies typically use a radiolabeled form of an amylin agonist, such as [¹²⁵I]-rat Amylin or [¹²⁵I]-CGRP, to quantify binding to tissues or cells expressing amylin receptors. nih.govpsu.eduphysiology.org Competition binding experiments are then performed by introducing unlabeled Amylin (8-37) to determine its affinity for the receptor.

In studies with primate kidney sections, [¹²⁵I]-rat amylin was used to identify high-affinity binding sites. physiology.org Competition assays revealed that while other antagonists like sCT-(8-32) were potent competitors, CGRP-(8-37) was ineffective, highlighting species-specific differences in receptor pharmacology. psu.eduphysiology.org In COS-7 cells transfected to express rat amylin receptors (rAMY₁₍ₐ₎ and rAMY₃₍ₐ₎), which are complexes of the calcitonin receptor (CT) with receptor activity-modifying proteins (RAMPs), [¹²⁵I]-rat Amylin binding was significantly increased when the CT receptor was co-transfected with rRAMP1 or rRAMP3. nih.gov

Competition binding studies in rat nucleus accumbens membranes have shown that these sites have a high affinity for rat amylin. researchgate.net Rat Amylin (8-37) acts as a weak antagonist at rat amylin receptors. nih.gov For instance, in COS-7 cells expressing rAMY₁₍ₐ₎ and rAMY₃₍ₐ₎ receptors, rat Amylin (8-37) was found to be a weak antagonist. nih.govnih.gov The binding affinity of various ligands, including Amylin (8-37), is often quantified as pK₈ or pIC₅₀ values, which represent the negative logarithm of the binding affinity or inhibitory concentration, respectively.

Table 1: Radioligand Binding and Competition Study Data

| Radioligand | Tissue/Cell Type | Receptor Subtype | Competing Ligand | Finding | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]-rat Amylin | Primate Kidney Cortex | Amylin Receptors | hCGRP-α-(8-37) | Ineffective in competition up to 10⁻⁶ M. physiology.org | physiology.org |

| [¹²⁵I]-rat Amylin | COS-7 Cells | rAMY₁₍ₐ₎, rAMY₃₍ₐ₎ | Rat Amylin (8-37) | Weak antagonist. nih.govnih.gov | nih.govnih.gov |

| [¹²⁵I]-rat Amylin | Rat Nucleus Accumbens | Amylin Receptors | Rat Amylin | High-affinity binding (Kd = 27 pM). researchgate.net | researchgate.net |

| [¹²⁵I]-human CGRP | Rat Brain Membranes | CGRP Receptors | Amylin | Displaced bound radioligand. nih.gov | nih.gov |

| [¹²⁵I]-rat CGRP-α | Monkey Kidney Arteries | CGRP Receptors | Rat Amylin | Weak competitor for binding. physiology.org | physiology.org |

Quantification of Intracellular cAMP and Calcium Dynamics

Amylin receptors are G protein-coupled receptors that primarily signal through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). biorxiv.org Assays measuring cAMP levels are therefore a common method to assess the functional activity of Amylin (8-37) as an antagonist.

In COS-7 cells transfected with rat amylin receptors (rAMY₁₍ₐ₎ and rAMY₃₍ₐ₎), the ability of agonists like rat amylin to stimulate cAMP production is measured. nih.gov The antagonistic effect of rat Amylin (8-37) is then quantified by its ability to inhibit this agonist-induced cAMP response. nih.gov Studies have shown that rat Amylin (8-37) is a weak antagonist of cAMP production at rAMY₁₍ₐ₎ receptors and even less effective at rAMY₃₍ₐ₎ receptors. nih.govnih.gov In mouse osteoblast-like cells, amylin was found to be a weak agonist for cAMP production, and this effect was abolished by the CGRP receptor antagonist, human CGRP(8-37). nih.gov

While cAMP is a primary second messenger, calcium signaling can also be involved. However, direct data on Amylin (8-37) from mouse or rat sources specifically modulating calcium dynamics is less prevalent in the provided context. It is known that amylin can influence calcium management in certain cell types. phoenixpeptide.com

Table 2: Intracellular cAMP Assay Data

| Cell Type | Receptor(s) | Agonist | Antagonist | Effect on cAMP Production | Reference |

|---|---|---|---|---|---|

| COS-7 Cells | rAMY₁₍ₐ₎ | Rat Amylin | Rat Amylin (8-37) | Weak antagonism; more effective than at rAMY₃₍ₐ₎. nih.govnih.gov | nih.govnih.gov |

| COS-7 Cells | rAMY₃₍ₐ₎ | Rat Amylin | Rat Amylin (8-37) | Very weak antagonism. nih.govnih.gov | nih.govnih.gov |

| Mouse Osteoblast-like Cells (KS-4) | CGRP Receptors | Amylin | Human CGRP(8-37) | Amylin acted as a weak agonist; effect abolished by antagonist. nih.gov | nih.gov |

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp)

Whole-cell patch-clamp recording is a powerful electrophysiological technique used to study the effects of substances on the electrical properties of single cells. This method has been employed to investigate how rodent Amylin (8-37) influences neuronal activity.

In a study on mouse hippocampal dentate gyrus (DG) granule cells, whole-cell patch-clamp recordings were used to measure GABA-activated spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs). nih.gov The application of rodent islet amyloid polypeptide (rIAPP) was found to enhance these inhibitory currents specifically in ventral, but not dorsal, DG granule cells. nih.gov Crucially, this enhancement was completely blocked by the co-application of the amylin receptor antagonist, Amylin (8-37), confirming that the effect was mediated through amylin receptors. nih.gov This demonstrates the utility of Amylin (8-37) as a specific tool to pharmacologically isolate amylin receptor-mediated effects in complex neural circuits. nih.gov Other studies have used patch-clamp techniques to show that amylin can cause membrane hyperpolarization and increases in net outward current in single rat pancreatic β-cells with normal glucose sensing. researchgate.net

Table 3: Electrophysiological Findings

| Preparation | Technique | Measured Parameter | Finding | Reference |

|---|---|---|---|---|

| Mouse Ventral Hippocampal DG Granule Cells | Whole-Cell Patch-Clamp | sIPSCs and mIPSCs | rIAPP enhanced inhibitory currents; this effect was abolished by Amylin (8-37). nih.gov | nih.gov |

| Rat Pancreatic β-cells | Perforated Patch-Clamp | Membrane Potential, Ionic Currents | Amylin caused hyperpolarization and increased net outward current in glucose-sensing cells. researchgate.net | researchgate.net |

Immunoreactivity and Gene Expression Analysis (e.g., c-Fos, pSTAT3, Amylin Protein Expression)

Immunoreactivity and gene expression analyses provide insights into the cellular and molecular pathways activated or inhibited by Amylin (8-37). The expression of immediate early genes like c-Fos is often used as a marker for neuronal activation.

In rats, intrathecal administration of amylin was shown to inhibit the increase in c-Fos expression in the lumbar spinal cord following a formalin injection, a model for pain. nih.gov This inhibitory effect was reversed by the co-administration of rat Amylin (8-37), indicating that the antinociceptive action of amylin is mediated by its receptors. nih.govresearchgate.net Interestingly, when administered alone, rat Amylin (8-37) caused a moderate but significant increase in Fos-like immunoreactivity in the spinal cord of control rats. nih.gov Similarly, in mice, amylin administered intrathecally decreased c-Fos expression in the spinal cord following an acetic acid challenge. nih.gov

The signal transducer and activator of transcription 3 (STAT3) pathway is another signaling cascade that can be modulated by amylin. Amylin has been shown to increase phosphorylated STAT3 (pSTAT3) immunoreactivity in the hypothalamus, which may be linked to its effects on energy homeostasis. doi.org While direct studies on the effect of Amylin (8-37) on pSTAT3 are not detailed in the provided context, its role as an antagonist suggests it would block amylin-induced pSTAT3 activation.

Analysis of amylin protein expression itself is also relevant. Amylin-like immunoreactivity has been identified in the central nervous system of rats, including in dorsal root ganglion cells and the spinal cord, supporting its role as a neuropeptide. nih.gov

Table 4: Immunoreactivity and Gene Expression Findings

| Model System | Marker | Agonist/Stimulus | Antagonist | Finding | Reference |

|---|---|---|---|---|---|

| Rat Lumbar Spinal Cord | c-Fos | Formalin | Rat Amylin (8-37) | Reversed the inhibitory effect of amylin on formalin-induced c-Fos expression. nih.govresearchgate.net | nih.govresearchgate.net |

| Rat Lumbar Spinal Cord | c-Fos | None | Rat Amylin (8-37) | Caused a significant increase in Fos-like immunoreactivity when given alone. nih.gov | nih.gov |

| Mouse Spinal Cord | c-Fos | Acetic Acid | N/A (Amylin agonist used) | Amylin decreased c-Fos expression induced by acetic acid. nih.gov | nih.gov |

| Rat Hypothalamus | pSTAT3 | Amylin | N/A | Amylin increased pSTAT3 immunoreactivity. doi.org | doi.org |

Assays for Amyloid Aggregation and Inhibition (e.g., Thioflavin T Binding, Turbidimetry, Transmission Electron Microscopy (TEM))

While rat and mouse amylin are considered non-amyloidogenic in vivo due to key proline substitutions, the truncated fragment Amylin (8-37) can be used in in vitro aggregation studies, sometimes as a model for the more aggregation-prone human amylin. wikipedia.organaspec.comnih.gov These assays are critical for understanding the mechanisms of amyloid formation and for screening potential inhibitors.

Thioflavin T (ThT) Binding Assay: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. acs.org The kinetics of aggregation can be monitored by measuring the increase in ThT fluorescence over time, which typically follows a sigmoidal curve representing nucleation and elongation phases. mdpi.com This assay has been used to study the aggregation of Amylin (8-37) and to screen for inhibitory compounds. acs.orgmdpi.com

Turbidimetry: The formation of large amyloid aggregates increases the turbidity of a solution, which can be measured by monitoring the absorbance of light at a specific wavelength (e.g., 360 nm). mdpi.com This method provides a complementary approach to ThT assays for following the kinetics of aggregation. mdpi.com